(R)-VerapamilicAcid(S)-alpha-MethylbenzylamineSalt
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Overview
Description
®-Verapamilic Acid (S)-alpha-Methylbenzylamine Salt is a chiral compound formed by the combination of ®-Verapamilic Acid and (S)-alpha-Methylbenzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Verapamilic Acid (S)-alpha-Methylbenzylamine Salt typically involves the reaction of ®-Verapamilic Acid with (S)-alpha-Methylbenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the salt.
Industrial Production Methods
In an industrial setting, the production of ®-Verapamilic Acid (S)-alpha-Methylbenzylamine Salt may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and solvent composition to ensure high yield and purity of the final product. The salt is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
®-Verapamilic Acid (S)-alpha-Methylbenzylamine Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-Verapamilic Acid (S)-alpha-Methylbenzylamine Salt has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-Verapamilic Acid (S)-alpha-Methylbenzylamine Salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-Verapamilic Acid
- (S)-alpha-Methylbenzylamine
- Other chiral amine salts
Uniqueness
®-Verapamilic Acid (S)-alpha-Methylbenzylamine Salt is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its individual components or other similar compounds. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C24H32N2O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3 |
InChI Key |
VNKDXBXOHWCAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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